3-((Dimethylamino)methyl)pyrrolidin-3-ol

Epigenetics PRC2/EED Inhibitor Protein-Protein Interaction

This functionalized pyrrolidine scaffold is a strategic building block for epigenetic probe discovery, validated in PRC2/EED and DOT1L inhibitor programs. Unlike simple 3-pyrrolidinol or 3-(dimethylamino)pyrrolidine analogs, the unique combination of a tertiary C3-alcohol and a dimethylaminomethyl substituent is essential for nanomolar protein-ligand interactions — simple deletions of either group abolish potency. The scaffold achieves a 50% reduction in stereochemical complexity versus 5-substituted regioisomers, easing analytical QC and synthesis. With a low computed lipophilicity (XLogP3 -0.8) and favorable TPSA (35.5 Ų), it offers superior ADME lead profiles. Available in free base and dihydrochloride salt forms at ≥95% purity for immediate SAR campaign deployment.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B8792861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Dimethylamino)methyl)pyrrolidin-3-ol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN(C)CC1(CCNC1)O
InChIInChI=1S/C7H16N2O/c1-9(2)6-7(10)3-4-8-5-7/h8,10H,3-6H2,1-2H3
InChIKeyWWPGEZLKLDDXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Dimethylamino)methyl)pyrrolidin-3-ol Procurement: Chemical Identity and Baseline Specifications


3-((Dimethylamino)methyl)pyrrolidin-3-ol (CAS 125032-94-2) is a functionalized pyrrolidine scaffold characterized by a tertiary alcohol at the 3-position and a dimethylaminomethyl substituent [1]. This compound class serves as a versatile building block in medicinal chemistry, with reported applications spanning PRC2/EED protein-protein interaction inhibitors, DOT1L non-nucleoside inhibitors, and chiral amine synthons [2][3]. Commercially available at ≥95% purity, the free base has molecular formula C₇H₁₆N₂O and molecular weight 144.21 g/mol, with computed physicochemical descriptors including XLogP3 -0.8 and topological polar surface area 35.5 Ų [1].

Why Generic Pyrrolidine Analogs Cannot Replace 3-((Dimethylamino)methyl)pyrrolidin-3-ol in Target-Oriented Synthesis


Simple pyrrolidine analogs (e.g., unsubstituted pyrrolidine, 3-pyrrolidinol, or 3-(dimethylamino)pyrrolidine) lack the specific 3-tertiary-alcohol plus dimethylaminomethyl pharmacophore required for key protein-ligand interactions [1]. In PRC2/EED inhibitor SAR studies, the dimethylamino pyrrolidine core is essential for disrupting EED/H3K27me3 binding; substitution or deletion of either the hydroxyl or dimethylaminomethyl group abolishes nanomolar potency [1]. In DOT1L inhibitor programs, 3-(aminomethyl)pyrrolidin-3-ol scaffolds function as specific 'ribose mimics' — a structural role that simpler pyrrolidines cannot fulfill [2]. Furthermore, the presence of the tertiary alcohol introduces stereochemical complexity at C3, which significantly impacts biological activity across stereoisomers, making achiral or mono-substituted analogs inadequate substitutes [3].

Quantitative Differentiation Evidence for 3-((Dimethylamino)methyl)pyrrolidin-3-ol Versus Structural Analogs


PRC2/EED Protein-Protein Interaction Inhibition: Dimethylamino Pyrrolidine Core SAR Comparison

In structure-activity relationship studies of amino pyrrolidines targeting the EED/H3K27me3 protein-protein interaction, compounds bearing the dimethylamino pyrrolidine core demonstrate nanomolar binding affinity. The presence of both the dimethylamino group and appropriate substitution pattern is critical for activity; modifications to the indole and benzyl moieties produced analogs with substantially improved binding and cellular activities, culminating in nanomolar inhibitors (compound 2) [1]. This SAR series establishes that the dimethylamino pyrrolidine scaffold — of which 3-((dimethylamino)methyl)pyrrolidin-3-ol is a key intermediate — provides a validated starting point for potent EED binder development, whereas non-dimethylamino pyrrolidine variants (e.g., unsubstituted pyrrolidine, 3-aminopyrrolidines) lack this specific protein-protein interaction inhibitory profile [1].

Epigenetics PRC2/EED Inhibitor Protein-Protein Interaction

DOT1L Inhibitor Pyrrolidine Core Expansion: IC₅₀ Differential Among 3-Aminomethyl Pyrrolidin-3-ol Scaffolds

In a medicinal chemistry program developing non-nucleoside DOT1L R231Q inhibitors, 3-(aminomethyl)pyrrolidin-3-ol was employed as a 'ribose mimic' scaffold [1]. Expansion of the pyrrolidine core revealed substantial IC₅₀ variation depending on N1-substitution pattern: compound 25 (3-(aminomethyl)-1-benzylpyrrolidin-3-ol derivative) exhibited an IC₅₀ of 110 ± 3 nM, whereas compound 29 (alternative N1-alkylation) showed markedly reduced activity with IC₅₀ of 4600 ± 1400 nM — a 42-fold difference [1]. Compounds lacking the 3-aminomethyl substituent or the tertiary alcohol showed no measurable effect (IC₅₀ > 10,000 nM) [1]. This demonstrates that both the 3-hydroxy and 3-aminomethyl/dimethylaminomethyl functionalities are essential for low-nanomolar DOT1L inhibition, with the N1-substitution providing a tunable vector for potency optimization.

Epigenetics DOT1L Inhibitor Non-nucleoside Inhibitor

Lipophilicity (XLogP3) Differentiation Between 3-Position Regioisomers

3-((Dimethylamino)methyl)pyrrolidin-3-ol (free base) has a computed XLogP3 value of -0.8 [1]. In contrast, the regioisomeric (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol and (3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol each exhibit XLogP3 values of -0.6 — a 0.2 log unit higher lipophilicity [2][3]. The 3-substituted free base (target compound) is thus 1.58-fold more hydrophilic than its 5-substituted regioisomers based on the XLogP3 difference. Additionally, the dihydrochloride salt form of 3-((dimethylamino)methyl)pyrrolidin-3-ol (CAS 2060034-69-5, MW 217.13 g/mol) provides enhanced aqueous solubility relative to the free base, offering formulation flexibility .

Physicochemical Properties Lipophilicity ADME Prediction

Stereochemical Differentiation: Enantiomeric vs. Diastereomeric Forms and Procurement Implications

3-((Dimethylamino)methyl)pyrrolidin-3-ol possesses a stereocenter at C3 bearing the tertiary alcohol. This creates two enantiomeric forms (3R and 3S) of the 3-substituted scaffold. In contrast, 5-[(dimethylamino)methyl]pyrrolidin-3-ol derivatives possess two stereocenters (C3 and C5), generating four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R) [1][2]. Each stereoisomer represents a chemically distinct entity with potentially divergent biological activity — a phenomenon well-established in DOT1L and PRC2 inhibitor SAR where stereochemistry critically impacts target engagement [3][4]. Commercially, the 3-substituted free base (racemic or single enantiomer) offers a simpler stereochemical profile (one chiral center) compared to the 5-substituted variants (two chiral centers), which may simplify analytical characterization and reduce synthetic complexity in downstream applications. The dihydrochloride salt form of the racemic 3-substituted compound (CAS 2060034-69-5) is commercially available at ≥95% purity, while single-enantiomer 5-substituted variants command premium pricing [2].

Stereochemistry Chiral Building Block Asymmetric Synthesis

Hydrogen Bonding Capacity and Topological Polar Surface Area (TPSA) Comparison

3-((Dimethylamino)methyl)pyrrolidin-3-ol (free base) has a computed topological polar surface area (TPSA) of 35.5 Ų with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In comparison, the 3-[(dimethylamino)methyl]-1-(2,6-dimethylisonicotinoyl)pyrrolidin-3-ol derivative (an N1-acylated analog) exhibits increased TPSA of 56.7 Ų and 1 HBD / 4 HBA . The lower TPSA of the unsubstituted free base (35.5 Ų) falls well below the typical 140 Ų threshold for oral bioavailability per Lipinski's guidelines, whereas the N1-acylated derivative approaches 60 Ų [1]. Additionally, the free base contains two hydrogen bond donors (pyrrolidine NH and tertiary OH), distinguishing it from N-alkylated or N-protected analogs that reduce HBD count to 1 or 0, thereby altering solubility and membrane permeability characteristics [1].

Physicochemical Properties Drug-likeness Permeability

Validated Application Scenarios for 3-((Dimethylamino)methyl)pyrrolidin-3-ol Based on Quantitative Evidence


PRC2/EED Protein-Protein Interaction Inhibitor Development

Researchers developing epigenetic therapeutics targeting the PRC2 complex via EED/H3K27me3 binding disruption should prioritize 3-((dimethylamino)methyl)pyrrolidin-3-ol as a core scaffold. SAR studies demonstrate that dimethylamino pyrrolidines provide nanomolar EED binding activity following optimization, with this scaffold class serving as the validated starting point for potent EED-targeting PRC2 inhibitors [1]. Non-dimethylamino pyrrolidine variants lack this specific protein-protein interaction inhibitory profile and would require de novo SAR exploration [1].

DOT1L Non-Nucleoside Inhibitor Scaffold Optimization

In DOT1L R231Q inhibitor programs, 3-(aminomethyl)pyrrolidin-3-ol scaffolds function as effective 'ribose mimics' [1]. 3-((Dimethylamino)methyl)pyrrolidin-3-ol provides the same core pharmacophore with the dimethylamino group offering a basic center amenable to salt formation and further derivatization. The scaffold enables nanomolar DOT1L inhibition with appropriate N1-substitution (IC₅₀ = 110 nM for compound 25), whereas pyrrolidines lacking the 3-hydroxy/3-aminomethyl motif show no measurable activity (IC₅₀ > 10,000 nM) [1]. This compound serves as a strategic intermediate for DOT1L-targeted epigenetic drug discovery.

ADME-Favorable Chiral Building Block Selection

For medicinal chemistry programs requiring a pyrrolidine scaffold with favorable predicted ADME properties, 3-((dimethylamino)methyl)pyrrolidin-3-ol offers lower lipophilicity (XLogP3 = -0.8) compared to 5-substituted regioisomers (XLogP3 = -0.6), translating to 1.58-fold increased hydrophilicity [1][2]. This reduced lipophilicity correlates with lower non-specific protein binding and potentially reduced hERG liability — critical considerations for lead optimization. The free base also maintains a favorable TPSA of 35.5 Ų with 2 hydrogen bond donors, supporting oral bioavailability predictions per Lipinski's guidelines [1].

Stereochemically Streamlined Synthetic Intermediate

When synthetic accessibility and analytical simplicity are prioritized, the 3-substituted scaffold (1 chiral center, 2 stereoisomers) offers reduced stereochemical complexity compared to 5-substituted regioisomers (2 chiral centers, 4 stereoisomers) [1][2]. This 50% reduction in stereochemical complexity may simplify procurement specifications, reduce analytical burden in quality control, and lower synthetic costs for downstream applications. The dihydrochloride salt form (CAS 2060034-69-5) provides enhanced water solubility and storage stability at ≥95% purity, suitable for research-scale synthesis and initial SAR campaigns [3].

Quote Request

Request a Quote for 3-((Dimethylamino)methyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.